Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate

Übersicht

Beschreibung

“Ethyl 4-(benzyloxy)benzoate” is a chemical compound with the empirical formula C16H16O31. It is a solid substance1. However, there is no specific information available about “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate”.

Synthesis Analysis

There is no specific information available about the synthesis of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate”. However, related compounds have been synthesized through various methods such as bromination, benzyl protection, and halogen exchange reaction2.Molecular Structure Analysis

The molecular structure of “Ethyl 4-(benzyloxy)benzoate” includes an ethyl ester group and a benzyloxy group1. However, the specific molecular structure of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate” is not available.

Chemical Reactions Analysis

There is no specific information available about the chemical reactions of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate”. However, related compounds have been involved in reactions such as protodeboronation of pinacol boronic esters3.Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 4-(benzyloxy)benzoate” include a molecular weight of 256.301. However, the specific physical and chemical properties of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate” are not available.Safety And Hazards

The safety and hazards of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate” are not available.

Zukünftige Richtungen

There is no specific information available about the future directions of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate”. However, related compounds have been used in various applications such as the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene2.

Please note that this information is based on the available data and may not fully cover the aspects of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate”. For a more comprehensive analysis, further research and experimental studies would be required.

Eigenschaften

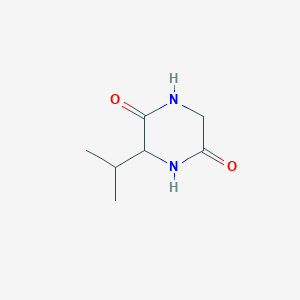

IUPAC Name |

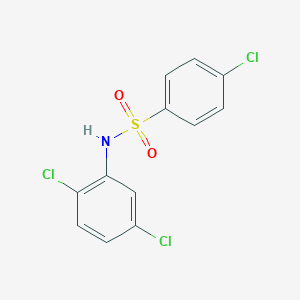

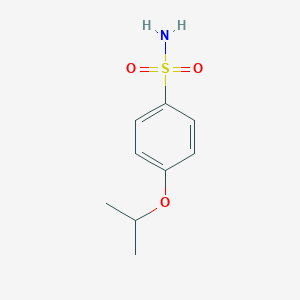

ethyl 7-bromo-4-phenylmethoxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO3/c1-2-23-20(22)16-10-15-11-17(21)8-9-18(15)19(12-16)24-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMFTPPRKZGIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)Br)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443257 | |

| Record name | Ethyl 4-(benzyloxy)-7-bromonaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate | |

CAS RN |

178877-03-7 | |

| Record name | Ethyl 4-(benzyloxy)-7-bromonaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)

![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)